N-(4-methoxyphenyl)-2-phenylcyclopropanecarboxamide
Description
Properties
Molecular Formula |
C17H17NO2 |
|---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C17H17NO2/c1-20-14-9-7-13(8-10-14)18-17(19)16-11-15(16)12-5-3-2-4-6-12/h2-10,15-16H,11H2,1H3,(H,18,19) |
InChI Key |
WRPGXDXLQSWHIM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CC2C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-phenylcyclopropanecarboxamide typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Attachment of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative (such as an acid chloride or ester) under appropriate conditions.
Substitution with Methoxyphenyl and Phenyl Groups: The methoxyphenyl and phenyl groups are introduced through nucleophilic aromatic substitution reactions, where the aromatic rings are functionalized with the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents (e.g., bromine) for electrophilic substitution, and nucleophiles (e.g., amines) for nucleophilic substitution.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-(4-methoxyphenyl)-2-phenylcyclopropanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving carboxamide groups. It may also serve as a model compound for studying the metabolism of similar structures in biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. Its structural features make it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, where its unique structural properties impart desirable characteristics to the final product.
Mechanism of Action
The mechanism by which N-(4-methoxyphenyl)-2-phenylcyclopropanecarboxamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The methoxy and phenyl groups can enhance binding affinity and specificity by fitting into hydrophobic pockets or forming π-π interactions with aromatic residues.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)acetamide: Similar in structure but lacks the cyclopropane ring.
2-phenylcyclopropanecarboxamide: Similar but without the methoxyphenyl group.
N-(4-methoxyphenyl)-2-phenylacetamide: Similar but with an acetamide group instead of a cyclopropanecarboxamide group.
Uniqueness
N-(4-methoxyphenyl)-2-phenylcyclopropanecarboxamide is unique due to the presence of both a cyclopropane ring and a methoxyphenyl group. This combination imparts distinct chemical and physical properties, such as increased rigidity and specific electronic effects, which can influence its reactivity and interactions in various applications.
Biological Activity
N-(4-Methoxyphenyl)-2-phenylcyclopropanecarboxamide is a compound of interest due to its potential biological activities, particularly in the realm of antiparasitic and antimicrobial effects. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound belongs to a class of compounds known as amides, characterized by the presence of a cyclopropane moiety. The methoxy group on the phenyl ring contributes to its lipophilicity, potentially influencing its pharmacokinetic properties.
Antiparasitic Activity
Recent studies have highlighted the antiparasitic potential of related compounds. For instance, N-(4-methoxyphenyl)pentanamide , a derivative closely related in structure, was evaluated against Toxocara canis, a common nematode parasite. This compound exhibited significant antiparasitic activity in a time- and concentration-dependent manner, with lower cytotoxicity compared to albendazole, a widely used anthelmintic drug .
| Compound | Activity Against | Cytotoxicity Compared to Albendazole |
|---|---|---|
| N-(4-Methoxyphenyl)pentanamide | Toxocara canis | Lower cytotoxicity |
The findings suggest that modifications to the structure can lead to improved selectivity and safety profiles for antiparasitic applications.
Pharmacokinetic Profile
Pharmacokinetic studies predict that this compound can effectively permeate the blood-brain barrier (BBB), which is crucial for central nervous system (CNS) targeting. This characteristic may enhance its therapeutic potential for CNS-related conditions .
Case Studies and Research Findings
Although direct case studies specifically focusing on this compound are scarce, insights can be drawn from broader research on similar compounds. For instance, case studies involving derivatives like N-(4-methoxyphenyl)pentanamide provide valuable context regarding their biological effectiveness and safety profiles.
Example Case Study: Efficacy Against Toxocara canis
A notable study evaluated the efficacy of N-(4-methoxyphenyl)pentanamide against Toxocara canis. The results demonstrated a significant reduction in parasite viability with minimal cytotoxic effects on human cell lines, suggesting its potential as a safer alternative to existing treatments .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(4-methoxyphenyl)-2-phenylcyclopropanecarboxamide, and how are reaction conditions optimized to prevent degradation of sensitive groups?
- Methodological Answer : Synthesis typically involves cyclopropanation reactions followed by amide coupling. For example:
- Cyclopropanation : Use of transition metal catalysts (e.g., Rh(II)) or carbene-transfer reagents to form the cyclopropane ring .
- Amide Formation : Coupling 2-phenylcyclopropanecarboxylic acid with 4-methoxyaniline via activation reagents like HATU or EDC in anhydrous DCM/THF at 0–25°C .
- Optimization : Degradation of the methoxy group is minimized by avoiding strong acids/bases and using inert atmospheres (N₂/Ar). Reaction progress is monitored via TLC and HPLC .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the cyclopropane ring and substitution patterns (e.g., methoxy group at δ 3.7–3.9 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H]⁺ = 308.1422) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the cyclopropane core .
Q. What are the key reactivity patterns of the cyclopropane ring in this compound under different conditions?
- Methodological Answer :
- Thermal Stability : The cyclopropane ring undergoes ring-opening at >150°C via retro-Diels-Alder pathways. Differential Scanning Calorimetry (DSC) identifies decomposition thresholds .
- Electrophilic Attack : Reacts with halogens (e.g., Br₂) at the cyclopropane C-C bonds, forming dihalogenated products. Solvent polarity (e.g., DMF vs. hexane) influences reaction rates .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the regioselectivity of cyclopropane ring modifications in this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) to identify weak points in the cyclopropane ring. For example, strain energy (~27 kcal/mol) directs functionalization at less strained positions .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., THF stabilizes transition states better than toluene) .
Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer :
- Assay Standardization : Control variables like solvent (DMSO concentration ≤0.1%), cell line viability, and incubation time .
- Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., demethylated derivatives) that may contribute to discrepancies .
- Dose-Response Validation : IC50 values are re-evaluated using orthogonal assays (e.g., fluorescence vs. luminescence) .
Q. How do structural analogs of this compound compare in target binding?
- Methodological Answer : A SAR study reveals:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
